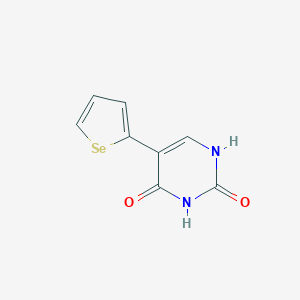
5-(Selenophen-2-yl)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Selenophen-2-yl)pyrimidine-2,4(1H,3H)-dione: is a heterocyclic compound that contains both selenium and pyrimidine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Selenophen-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves the formation of the selenophene ring followed by its incorporation into the pyrimidine structure. Common synthetic routes may include:
Cyclization reactions: Formation of the selenophene ring through cyclization of appropriate precursors.
Condensation reactions: Condensation of selenophene derivatives with pyrimidine precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include:
Catalytic processes: Use of catalysts to enhance reaction efficiency.
Optimized reaction conditions: Control of temperature, pressure, and solvent systems to maximize yield.
化学反应分析
Types of Reactions
5-(Selenophen-2-yl)pyrimidine-2,4(1H,3H)-dione: can undergo various chemical reactions, including:
Oxidation: Conversion of selenium to higher oxidation states.
Reduction: Reduction of the pyrimidine ring or selenium atom.
Substitution: Replacement of functional groups on the selenophene or pyrimidine rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of selenoxide or selenone derivatives.
Reduction: Formation of reduced pyrimidine or selenophene derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
科学研究应用
5-(Selenophen-2-yl)pyrimidine-2,4(1H,3H)-dione:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Used in the development of advanced materials, such as semiconductors and catalysts.
作用机制
The mechanism of action of 5-(Selenophen-2-yl)pyrimidine-2,4(1H,3H)-dione depends on its specific application:
Biological activity: Interaction with biological targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical reactivity: Participation in chemical reactions through its selenium and pyrimidine moieties, leading to the formation of reactive intermediates.
相似化合物的比较
5-(Selenophen-2-yl)pyrimidine-2,4(1H,3H)-dione: can be compared with other similar compounds, such as:
Selenophene derivatives: Compounds containing the selenophene ring.
Pyrimidine derivatives: Compounds containing the pyrimidine ring.
Selenium-containing heterocycles: Compounds containing selenium and other heterocyclic structures.
Similar Compounds
- Selenophene-2-carboxylic acid
- 2,4-Dioxo-5-selenophenylpyrimidine
- Selenophenyl-substituted pyrimidines
These comparisons highlight the unique properties of This compound
属性
CAS 编号 |
109299-91-4 |
|---|---|
分子式 |
C8H6N2O2Se |
分子量 |
241.12 g/mol |
IUPAC 名称 |
5-selenophen-2-yl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6N2O2Se/c11-7-5(4-9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12) |
InChI 键 |
ZRIDEFVHJIQSTP-UHFFFAOYSA-N |
规范 SMILES |
C1=C[Se]C(=C1)C2=CNC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B14338228.png)
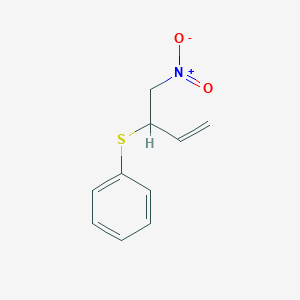
![Pyridine, 4-[2-(octylsulfinyl)ethyl]-](/img/structure/B14338239.png)
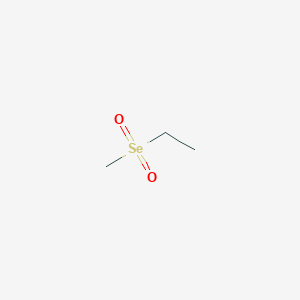
![2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol](/img/structure/B14338266.png)

![1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14338282.png)
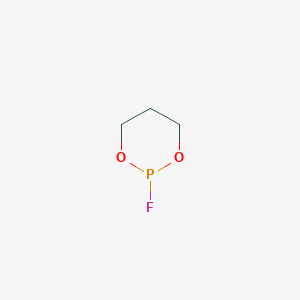
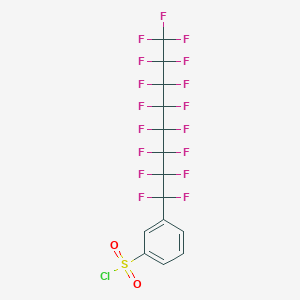
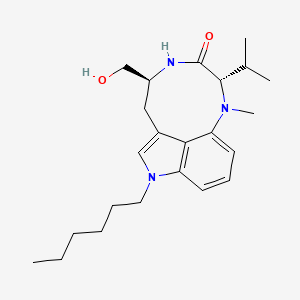

![2-Ethyl[1,3]thiazolo[4,5-c]pyridine](/img/structure/B14338313.png)


